molecular formula C10H10N2O3S B2851869 7-Methoxyquinoline-8-sulfonamide CAS No. 2059988-75-7

7-Methoxyquinoline-8-sulfonamide

Cat. No.: B2851869
CAS No.: 2059988-75-7
M. Wt: 238.26
InChI Key: XWVXQXMOEPPMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyquinoline-8-sulfonamide is an organic compound with the molecular formula C10H10N2O3S and a molecular weight of 238.27 g/mol It is characterized by a quinoline ring substituted with a methoxy group at the 7th position and a sulfonamide group at the 8th position

Mechanism of Action

Sulfonamides, which include 7-Methoxyquinoline-8-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It’s also noted to be very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 7-Methoxyquinoline-8-sulfonamide are not available, research in the field of quinoline derivatives is ongoing, with a focus on developing new compounds with potential therapeutic applications .

Relevant Papers A paper titled “Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes” discusses the antimicrobial and antibiofilm activities of 7-Methoxyquinoline derivatives .

Preparation Methods

Chemical Reactions Analysis

7-Methoxyquinoline-8-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

7-Methoxyquinoline-8-sulfonamide can be compared with other quinoline and sulfonamide derivatives:

Properties

IUPAC Name

7-methoxyquinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-15-8-5-4-7-3-2-6-12-9(7)10(8)16(11,13)14/h2-6H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVXQXMOEPPMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.